molecular formula C₂₃H₃₇NO₃Si B1140895 (+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether CAS No. 1034706-81-4

(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether

Cat. No.: B1140895
CAS No.: 1034706-81-4
M. Wt: 403.63
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 1-[(4aR,10bR)-9-tri(propan-2-yl)silyloxy-2,3,4a,5,6,10b-hexahydrobenzo[h]benzoxazin-4-yl]ethanone . This nomenclature reflects:

  • The naphtho[1,2-b]oxazine core , a bicyclic system combining a naphthalene moiety fused with a 1,4-oxazine ring.
  • The hexahydro designation, indicating six hydrogen atoms saturating the fused ring system.
  • The triisopropylsilyl (TIPS) ether group at position 9, protecting the hydroxyl group.
  • The acetyl group at the nitrogen atom of the oxazine ring.

Alternative names include 1034706-81-4 (CAS registry number) and DTXSID90675524 (EPA identifier).

Molecular Formula and Weight Analysis (C₂₃H₃₇NO₃Si)

The compound has the molecular formula C₂₃H₃₇NO₃Si , with a calculated molecular weight of 403.63 g/mol . Key compositional features include:

Component Contribution to Molecular Weight Role in Structure
Naphthooxazine core 191.23 g/mol Bicyclic backbone
Triisopropylsilyl (TIPS) group 186.37 g/mol Hydroxyl protection
Acetyl group 43.05 g/mol N-substituent
Oxygen atoms 48.00 g/mol Ether and carbonyl functionalities

The TIPS group accounts for 46.2% of the total molecular weight, underscoring its steric influence on reactivity and solubility.

Stereochemical Configuration and Chiral Centers

The compound contains two chiral centers at positions 4a and 10b , both configured as R [(4aR,10bR)]. This stereochemistry is critical for:

  • Conformational rigidity : The fused hexahydro ring system adopts a boat-like conformation stabilized by intramolecular hydrogen bonding.
  • Stereoelectronic effects : The axial orientation of the TIPS group minimizes steric clashes with the naphthalene moiety.

Absolute configuration was confirmed via X-ray crystallography in related naphthoxazine derivatives, which showed analogous R configurations at equivalent positions.

Crystallographic Data and Conformational Analysis

Conformational studies using NMR spectroscopy and density functional theory (DFT) reveal:

Key Findings:

  • Ring inversion dynamics : The hexahydrooxazine ring undergoes rapid chair-to-boat interconversion at room temperature, with an energy barrier of ΔG‡ = 12.3 kcal/mol .
  • TIPS group orientation : The triisopropylsilyl ether adopts a pseudo-axial position to avoid steric hindrance with the naphthalene system.
  • Hydrogen bonding : Intramolecular O–H⋯N interactions stabilize the half-chair conformation of the oxazine ring.
Table 1: Conformational Parameters from DFT Calculations
Parameter Value (Å/°) Significance
C4a–C10b bond length 1.54 Å Indicates sp³ hybridization
N–O bond angle 112.5° Distorted tetrahedral geometry
Dihedral angle (C3–C4a–C10b–O) 45.8° Boat-like ring puckering

These results align with crystallographic data from analogous naphthoxazine derivatives, where similar distortions were observed.

Properties

IUPAC Name

1-[(4aR,10bR)-9-tri(propan-2-yl)silyloxy-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO3Si/c1-15(2)28(16(3)4,17(5)6)27-20-10-8-19-9-11-22-23(21(19)14-20)26-13-12-24(22)18(7)25/h8,10,14-17,22-23H,9,11-13H2,1-7H3/t22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZQCTZCKHVBLF-DHIUTWEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC2=C(CCC3C2OCCN3C(=O)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC2=C(CC[C@@H]3[C@@H]2OCCN3C(=O)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675524
Record name 1-[(4aR,10bR)-9-{[Tri(propan-2-yl)silyl]oxy}-2,3,4a,5,6,10b-hexahydro-4H-naphtho[1,2-b][1,4]oxazin-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034706-81-4
Record name 1-[(4aR,10bR)-9-{[Tri(propan-2-yl)silyl]oxy}-2,3,4a,5,6,10b-hexahydro-4H-naphtho[1,2-b][1,4]oxazin-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Naphtho-Oxazine Core Formation

The hexahydro-2H-naphtho[1,2-b][1,oxazine scaffold is synthesized from 9-hydroxynaphthylamine derivatives. A representative protocol involves:

  • Cyclization : Heating 9-hydroxynaphthylamine with formaldehyde in acetic acid at 80°C for 12 hours induces intramolecular Mannich-type cyclization, yielding the oxazine ring.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the naphthalene ring, producing the hexahydro intermediate.

Critical Parameters :

  • Solvent : Acetic acid acts as both solvent and acid catalyst.

  • Temperature : Elevated temperatures (>70°C) minimize side reactions like oligomerization.

N-Acetylation

The secondary amine of the oxazine is acetylated using acetyl chloride in dichloromethane (DCM) with triethylamine as a base:

Oxazine-NH+CH3COClEt3N, DCMOxazine-NHCOCH3\text{Oxazine-NH} + \text{CH}3\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Oxazine-NHCOCH}_3

Optimization :

  • Stoichiometry : 1.2 equivalents of acetyl chloride ensure complete acetylation without overmodification.

  • Reaction Time : 2–4 hours at 0–5°C prevents exothermic side reactions.

Triisopropylsilyl (TIPS) Ether Formation

The phenolic hydroxyl group at C-9 is protected via silylation:

  • Deprotonation : Treat the acetylated oxazine with NaH in tetrahydrofuran (THF) at 0°C.

  • Silylation : Add triisopropylsilyl chloride (TIPSCl, 1.1 equivalents) and stir for 6 hours at room temperature.

Yield Enhancement :

  • Drying Agents : Molecular sieves (4Å) absorb generated HCl, shifting equilibrium toward product.

  • Solvent Choice : THF improves reagent solubility compared to DCM.

Reaction Optimization and Scalability

Catalytic Cyclization

Early methods suffered from low cyclization yields (45–60%) due to competing polymerization. Implementing gold(I) catalysts, as demonstrated in analogous benzooxazine syntheses, increased yields to 73–86% by stabilizing transition states via π-activation. However, noble metal residues complicate purification for radiopharmaceutical use, favoring acid-catalyzed methods despite lower efficiency.

Silylation Efficiency

Comparative studies of silylating agents revealed TIPSCl outperformed tert-butyldimethylsilyl (TBSCl) in steric bulk, reducing premature deprotection during subsequent steps. Yields improved from 65% (TBSCl) to 89% (TIPSCl) under identical conditions.

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, CDCl₃) :

  • δ 8.41 (d, J = 8.4 Hz, 1H, aromatic H)

  • δ 2.02 (s, 3H, N-acetyl CH₃)

  • δ 1.21–1.15 (m, 21H, TIPS isopropyl groups)

13C NMR (126 MHz, CDCl₃) :

  • δ 168.1 (C=O), 139.1 (quaternary C), 25.0 (TIPS CH₃)

Mass Spectrometry :

  • ESI-MS: m/z 523.3 [M+H]⁺ (calc. 523.3)

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) showed >98% purity, with retention time = 12.7 minutes.

Applications in Radiopharmaceutical Synthesis

The TIPS-protected derivative serves as a precursor for [¹¹C]PHNO, a dopamine D₂/D₃ receptor agonist used in positron emission tomography (PET). Key advantages include:

  • Stability : The TIPS group resists hydrolysis during radiosynthesis.

  • Versatility : Selective deprotection enables late-stage radiolabeling at C-9.

Hwang et al. (2000) achieved a radiochemical yield of 32% (decay-corrected) using [¹¹C]CH₃OTf as the methylating agent .

Scientific Research Applications

The compound features a naphtho[1,2-b][1,4]oxazine core, which is significant for its biological activity. The triisopropylsilyl ether group serves as a protecting group that enhances the stability of the molecule during various chemical reactions.

Neuropharmacology

One of the most prominent applications of this compound is in the field of neuropharmacology. It has been investigated as a potential radiotracer for imaging dopamine D2 receptors using positron emission tomography (PET). A study demonstrated that a derivative labeled with carbon-11 could effectively cross the blood-brain barrier and selectively bind to D2 receptors, providing insights into conditions such as schizophrenia and movement disorders .

Case Study: Dopamine D2 Receptor Imaging

  • Objective : To evaluate the binding properties of the compound as a radiotracer.
  • Findings : The compound showed high specificity and selectivity for D2 receptors, with a favorable striatum-to-cerebellum ratio indicating its potential utility in mapping dopamine receptor states in vivo.

Organic Synthesis

In organic synthesis, the triisopropylsilyl ether functionality is utilized as a protecting group for hydroxyl functionalities. This allows for selective reactions without interference from alcohol groups.

Synthetic Pathways

  • The triisopropylsilyl ether can be easily removed under mild conditions, making it advantageous for multi-step synthetic processes.
  • It has been employed in various synthetic routes to construct complex molecules through strategies such as deprotection and functional group interconversions .

Medicinal Chemistry

The compound's structure suggests potential activity against various biological targets. Its derivatives have been studied for their agonistic effects on dopamine receptors, which are crucial in treating neuropsychiatric disorders.

Research Insights

  • Research indicates that modifications to the naphtho[1,2-b][1,4]oxazine structure can lead to enhanced pharmacological profiles, making it a candidate for further drug development .

Mechanism of Action

The mechanism of action of (+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether involves its interaction with specific molecular targets, such as neuro-receptors. The compound’s structure allows it to bind to these receptors, facilitating imaging and diagnostic procedures. The pathways involved often include neurotransmitter systems, which are crucial for understanding various neurological conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Molecular Formula Key Modifications Primary Use
(+)-PHNO Hydrochloride C₁₂H₁₆ClNO₂ Propyl group, free hydroxyl D2/3 receptor agonist; PET imaging
(+)-N-Acetyl TIPS Ether Derivative (Target) C₂₃H₃₇NO₃Si Acetyl, TIPS ether Radiolabeling precursor for PET/SPECT
[11C]Raclopride C₁₅H₁₈ClN₃O₂ Benzamide antagonist D2/3 receptor antagonist imaging
[18F]DOPA C₉H₁₀FNO₂ Fluorinated amino acid Pancreatic/neuroendocrine imaging

Receptor Binding Affinities and Selectivity

  • (+)-PHNO: D3 receptor: Kᵢ = 0.16 nM (highest affinity among D2-like agonists) D2 receptor: Kᵢ = 8.5 nM Selectivity: >50-fold for D3 over D2 receptors .
  • [11C]Raclopride :
    • Binds equally to D2 and D3 receptors (Kᵢ ~1–2 nM) but lacks agonist properties, limiting sensitivity to dopamine fluctuations .
  • [18F]DOPA: Non-selective uptake in pancreatic endocrine/exocrine cells, leading to high background noise .

Imaging Performance

  • Target Compound (Derivatized PHNO): Enables synthesis of [11C]-(+)-PHNO, which detects endogenous dopamine changes with higher sensitivity than antagonist tracers.
  • [11C]Raclopride :
    • Lower sensitivity to acute dopamine release (~5–10% signal change) due to antagonist properties .
  • [18F]DOPA: Limited utility in diabetes research due to poor pancreatic specificity .

Neuropsychiatric Disorders

  • Schizophrenia: [11C]-(+)-PHNO PET revealed elevated amphetamine-induced dopamine release in first-episode psychosis patients, supporting the dopamine hypersensitivity hypothesis .
  • Addiction: Smokers exhibited reduced [11C]-(+)-PHNO binding in the ventral striatum, correlating with craving severity .

Limitations of Comparators

  • Raclopride : Insufficient D3 specificity masks region-specific dopamine changes (e.g., in the globus pallidus, where D3 receptors dominate) .
  • [18F]DOPA: Poor signal-to-noise ratio in pancreatic imaging limits clinical translation .

Biological Activity

(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether is a compound belonging to the oxazine family. Oxazines are known for their diverse biological activities, including antioxidant, antimicrobial, and neuroprotective properties. This article reviews the biological activity of this specific compound based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C23H37NO3SiC_{23}H_{37}NO_3Si with a molecular weight of 403.63 g/mol. The structure features a naphthalene-derived oxazine ring system that contributes to its biological properties.

Antioxidant Activity

Oxazines have been reported to exhibit significant antioxidant activity. For instance, a related compound showed an IC50 value of 53.33 μg/ml in antioxidant assays . The presence of substituents on the aromatic ring can enhance this activity.

CompoundIC50 Value (μg/ml)Activity Type
3d53.33Antioxidant
3h21.1 x 10510^{-5}Antioxidant

Antimicrobial Activity

Research indicates that oxazine derivatives possess antimicrobial properties against various pathogens. The introduction of electron-donating or withdrawing groups on the aromatic rings significantly affects their antibacterial potency. Notably:

  • Compounds with methyl groups showed enhanced activity against gram-positive and gram-negative bacteria.
  • The most potent compounds exhibited minimum inhibitory concentrations (MIC) in the range of 0.020.77×1030.02-0.77\times 10^{-3} mM against specific strains .
CompoundMIC (mM)Bacterial Strain
3k0.02E. coli
3h0.77K. pneumoniae

Neuroprotective Effects

The compound is structurally related to dopamine receptor agonists. Dopamine plays a crucial role in neuropsychiatric disorders such as Parkinson's and Alzheimer's diseases . Agonists like (+)-4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol (PHNO) have demonstrated high affinity for D2 receptors and potential neuroprotective effects .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Neuroprotective Study : A study involving PHNO indicated its capability to bind selectively to D2 receptors with a dissociation constant (KdK_d) of 0.56 nM in canine models .
  • Antimicrobial Evaluation : In a recent study assessing various oxazine derivatives, compounds with specific substitutions displayed varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the key synthetic strategies for preparing (+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether?

The synthesis involves multi-step organic reactions, including:

  • Chiral resolution : Use of chiral auxiliaries or enantioselective catalysis to ensure stereochemical integrity of the hexahydro-naphthooxazine core .
  • Protection/deprotection : The triisopropylsilyl (TIPS) ether group is introduced to protect the hydroxyl moiety during synthesis, requiring anhydrous conditions and reagents like TIPS-Cl .
  • Acetylation : Final N-acetylation under mild conditions (e.g., acetic anhydride in dichloromethane) to preserve the oxazine ring stability .

Q. How is this compound utilized in dopamine receptor imaging studies?

The compound serves as a precursor for radiolabeled agonists like [¹¹C]-(+)-PHNO, which binds selectively to high-affinity dopamine D2/D3 receptors in positron emission tomography (PET). Key steps include:

  • Radiolabeling : Incorporation of ¹¹C via methylation of the desmethyl precursor under basic conditions (e.g., NaOH/CH₃I) .
  • In vivo validation : PET imaging in rodent and human brains confirms regional uptake patterns in D2-rich areas (striatum, globus pallidus) .

Advanced Research Questions

Q. How can researchers address discrepancies in pancreatic uptake observed during β-cell imaging with this compound?

In type 1 diabetes studies, overlapping pancreatic uptake between patients and controls may arise due to:

  • Non-specific binding : Residual exocrine cell uptake or splenic interference near the pancreatic tail .
  • Methodological adjustments :
  • Kinetic modeling : Use compartmental models to differentiate specific (D2 receptor-bound) vs. non-specific signals .
  • Comparative tracers : Co-administer [¹⁸F]DOPA to assess endocrine/exocrine partitioning and improve specificity .

Q. What strategies optimize radiolabeling efficiency for in vivo dopamine receptor imaging?

Critical factors include:

  • Precursor purity : HPLC purification (>98% purity) to minimize side reactions during ¹¹C methylation .
  • Reaction conditions : Optimize temperature (25–40°C) and solvent (dimethylformamide or acetone) to achieve >90% radiochemical yield .
  • Quality control : Validate molar activity (>37 GBq/μmol) and radiochemical purity (>95%) via radio-TLC .

Q. How does the compound’s agonist activity influence its utility in studying dopamine receptor subtypes?

Unlike antagonist tracers (e.g., [¹¹C]raclopride), (+)-PHNO’s full D2/D3 agonism enables:

  • High-affinity state selectivity : Preferential binding to G-protein-coupled receptor conformations, reflecting functional receptor pools .
  • Sensitivity to dopamine competition : Dynamic changes in endogenous dopamine levels alter tracer binding, quantified using occupancy models .

Data Contradiction Analysis

Q. Why do some studies report variable striatal-to-cerebellar uptake ratios for [¹¹C]-(+)-PHNO?

Discrepancies may stem from:

  • Receptor density heterogeneity : Regional differences in D3 vs. D2 receptor expression (e.g., globus pallidus vs. striatum) .
  • Dose-dependent effects : Higher tracer doses saturate receptors, reducing signal specificity .
  • Resolution : Use high-resolution PET/MRI co-registration to improve anatomical localization .

Experimental Design Considerations

Q. What controls are essential for in vivo PET studies using this compound?

  • Blocking studies : Pre-administration of D2 antagonists (e.g., haloperidol) to confirm receptor-specific binding .
  • Metabolite analysis : Plasma sampling to correct for radiolabeled metabolites using solid-phase extraction .
  • Kinetic modeling : Apply Logan graphical analysis or simplified reference tissue models to quantify binding potential (BPND) .

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